1-(2,3-Dimethoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
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Description
1-(2,3-Dimethoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea, also known as DPUE, is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields. DPUE is a urea derivative that has been synthesized using a simple and efficient method.
Scientific Research Applications
Corrosion Inhibition
One application of related urea derivatives is in the field of corrosion inhibition. For example, 1,3,5-triazinyl urea derivatives have been evaluated for their efficiency in inhibiting corrosion of mild steel in acidic solutions. These compounds act by forming a protective layer on the metal surface, which is achieved through the adsorption of the molecules at active centers contained within the compounds (Mistry, Patel, Patel, & Jauhari, 2011).
Pharmacological Research
Urea derivatives also play a significant role in pharmacological research. For instance, potent inhibitors of soluble epoxide hydrolase (sEH), which are used to modulate inflammation and protect against hypertension, neuropathic pain, and neurodegeneration, have been studied extensively. The metabolism of such inhibitors, including the identification of metabolites via LC-MS/MS strategies, is crucial for understanding their safety and effectiveness (Wan et al., 2019).
Material Science and Chemistry
In the field of materials science and chemistry, the synthesis and applications of ureas in reactions and as components of polymers or coatings are of interest. For example, the synthesis of ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates their potential in creating compounds with specific functionalities (Thalluri, Manne, Dev, & Mandal, 2014).
Antiproliferative Activity
Additionally, the synthesis and evaluation of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives for their in vitro antiproliferative activity against various cancer cell lines illustrate the potential of urea derivatives in the development of new cancer treatments. These compounds have shown promising results, particularly against renal cancer and melanoma cell lines (Al-Sanea et al., 2018).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-22-14-5-3-4-13(15(14)23-2)18-16(21)17-8-11-19-9-6-12(20)7-10-19/h3-5,12,20H,6-11H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEIAOFXWNGZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCN2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea |
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